molecular formula C16H15ClN6O4S3 B14921587 7-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14921587
M. Wt: 487.0 g/mol
InChI Key: ICNVDZSUZUOYKK-UHFFFAOYSA-N
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Description

The compound “7-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid” is a complex organic molecule featuring multiple functional groups, including pyrazole, thiadiazole, and azabicyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The pyrazole intermediate can be synthesized by reacting 4-chloro-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions. The thiadiazole intermediate is prepared by reacting 5-methyl-1,3,4-thiadiazole with suitable sulfur-containing reagents.

The final step involves the coupling of these intermediates with the azabicyclo structure under specific reaction conditions, such as the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The sulfur-containing thiadiazole moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols under appropriate conditions.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

The compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiadiazole moieties are known to interact with active sites of enzymes, potentially inhibiting their activity. The azabicyclo structure may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.

    Thiadiazole derivatives: Used in the development of pharmaceuticals and agrochemicals.

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic activities.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer a unique set of properties and potential applications. The presence of both pyrazole and thiadiazole moieties, along with the azabicyclo structure, makes it a versatile molecule for various scientific research and industrial applications.

Properties

Molecular Formula

C16H15ClN6O4S3

Molecular Weight

487.0 g/mol

IUPAC Name

7-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H15ClN6O4S3/c1-6-20-21-16(30-6)29-5-7-4-28-14-9(13(25)23(14)10(7)15(26)27)19-12(24)11-8(17)3-18-22(11)2/h3,9,14H,4-5H2,1-2H3,(H,19,24)(H,26,27)

InChI Key

ICNVDZSUZUOYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=C(C=NN4C)Cl)SC2)C(=O)O

Origin of Product

United States

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